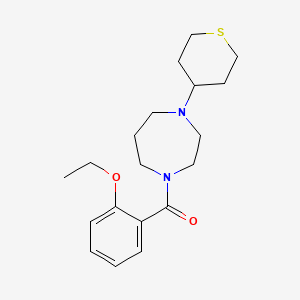

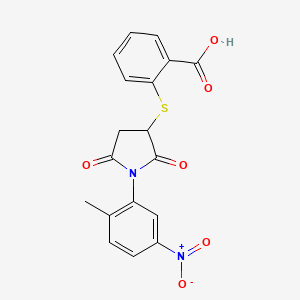

![molecular formula C25H21N3O B2815296 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-28-5](/img/structure/B2815296.png)

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core structure. This core is substituted with a 3-methoxyphenyl group at the 3-position, a methyl group at the 8-position, and a 4-methylphenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and quinoline rings, as well as the substituent groups. For example, the methoxyphenyl and methylphenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as 3-(3-methoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline:

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique structure, which allows it to interact with various biological targets. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. The pyrazoloquinoline scaffold is known for its bioactivity, making it a promising candidate for drug development .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. Additionally, it can act as a ligand in catalytic processes, enhancing the efficiency of certain reactions .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and its photophysical properties are particularly valuable in the creation of new materials for electronic devices .

Analytical Chemistry

This compound can be used in analytical chemistry for the development of new analytical methods. Its unique properties allow it to be used as a standard or reference material in various analytical techniques. It can also be used in the development of new chromatographic methods for the separation and analysis of complex mixtures.

Catalytic Performance in Microwave-assisted synthesis of quinoline-3-carbonitrile derivatives Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the : Catalytic Performance in Microwave-assisted synthesis of quinoline-3-carbonitrile derivatives : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the : Catalytic Performance in Microwave-assisted synthesis of quinoline-3-carbonitrile derivatives : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that quinoline-based compounds, such as this one, have been studied for their potential pharmacological effects .

Mode of Action

It is known that quinoline-based compounds interact with cells and have been screened for their efficacy against typical drugs in the market .

Biochemical Pathways

Quinoline-based compounds are known for their diverse pharmacological effects .

Result of Action

It is known that quinoline-based compounds have been screened for their efficacy against typical drugs in the market .

Action Environment

It is known that the synthesis of quinoline-based compounds can be influenced by various factors, including the presence of certain catalysts .

properties

IUPAC Name |

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-16-7-10-19(11-8-16)28-25-21-13-17(2)9-12-23(21)26-15-22(25)24(27-28)18-5-4-6-20(14-18)29-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPTGXQIPDLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

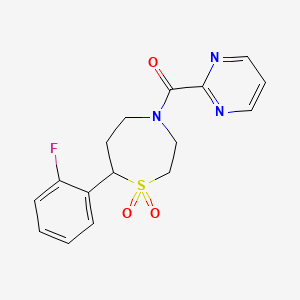

![4-[[2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2815213.png)

![1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2815216.png)

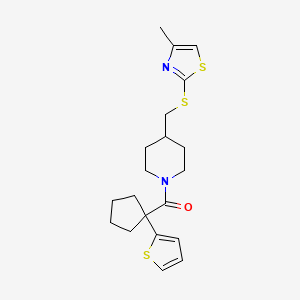

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)

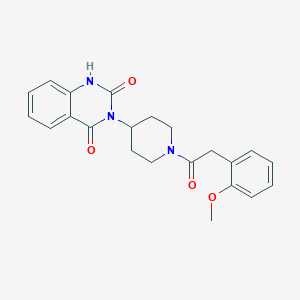

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)

![Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2815233.png)